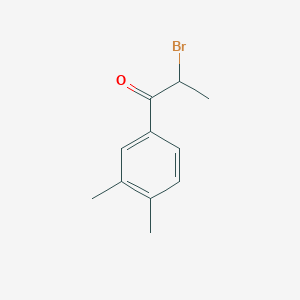![molecular formula C9H9BN2O2 B1293131 [3-(1H-pyrazol-3-yl)phenyl]boronic acid CAS No. 1100095-25-7](/img/structure/B1293131.png)
[3-(1H-pyrazol-3-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1H-pyrazol-3-yl)phenyl]boronic acid is an organic compound with the molecular formula C9H9BN2O2. It is a boronic acid derivative featuring a pyrazole ring attached to a phenyl ring, which is further bonded to a boronic acid group.
Mechanism of Action
Target of Action
Related compounds such as pyrazoline derivatives have shown potential as neuroprotective agents by targeting enzymes like acetylcholinesterase .
Mode of Action
Boronic acid derivatives are known to participate in suzuki-miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that [3-(1H-pyrazol-3-yl)phenyl]boronic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds such as pyrazoline derivatives have been implicated in pathways involving reactive oxygen species (ros), which are produced through routine metabolic pathways and increase dramatically under cellular damage .
Result of Action
Related compounds have shown various biological activities such as antibacterial, antitumor, antidiabetic, and antioxidant activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-pyrazol-3-yl)phenyl]boronic acid typically involves the coupling of a pyrazole derivative with a phenylboronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyrazole and phenylboronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronate esters, alcohols.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
[3-(1H-pyrazol-3-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the pyrazole ring, making it less versatile in certain synthetic applications.
Pyrazoleboronic acid: Similar structure but may differ in reactivity and specificity due to the absence of the phenyl group.
Uniqueness: [3-(1H-pyrazol-3-yl)phenyl]boronic acid is unique due to the presence of both the pyrazole and phenyl groups, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
[3-(1H-pyrazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6,13-14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRAGHYTEHJUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
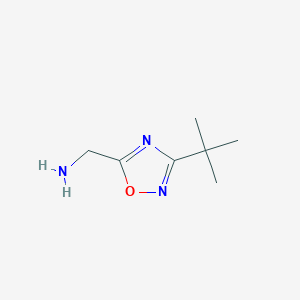
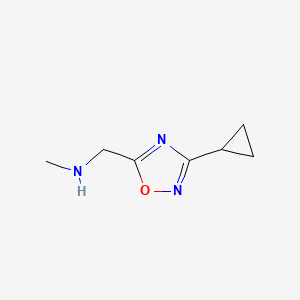
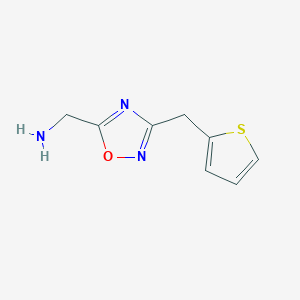
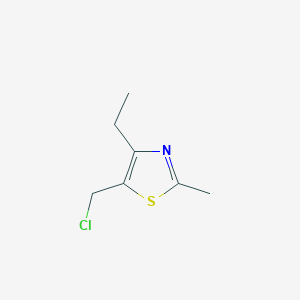
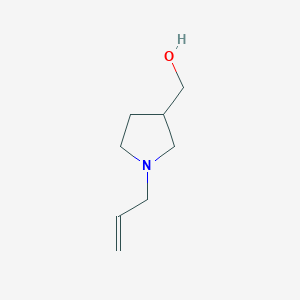
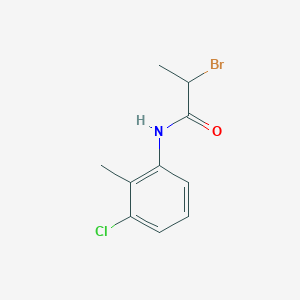
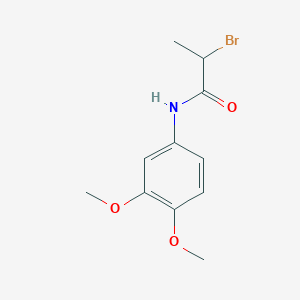

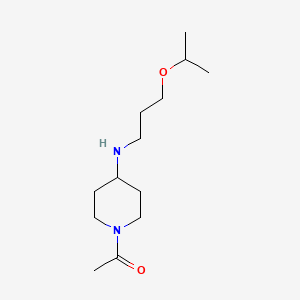
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)


![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
